3-(1-Naphthyl)-2-propyn-1-ol chemical properties
3-(1-Naphthyl)-2-propyn-1-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(1-Naphthyl)-2-propyn-1-ol
Abstract
This technical guide provides a comprehensive analysis of 3-(1-Naphthyl)-2-propyn-1-ol, a propargylic alcohol distinguished by its bulky naphthyl substituent. As a bifunctional molecule, it serves as a valuable building block in synthetic organic chemistry, materials science, and drug discovery. This document synthesizes available data and expert-driven predictions on its molecular structure, synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity. Detailed experimental protocols for its preparation via Sonogashira cross-coupling are provided, alongside a discussion of its handling and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical intermediate.
Introduction and Molecular Structure
3-(1-Naphthyl)-2-propyn-1-ol (CAS: 16176-22-0) is an aromatic propargylic alcohol. Its structure is characterized by three key functional domains that dictate its chemical behavior:
-
The 1-Naphthyl Group: A rigid, polycyclic aromatic hydrocarbon system that imparts significant steric bulk and influences the electronic properties of the adjacent alkyne. It provides a scaffold for further functionalization and is a common motif in pharmacologically active compounds.
-
The Internal Alkyne: The carbon-carbon triple bond (C≡C) is a linear, electron-rich functional group. It is the site of numerous addition reactions and serves as a critical linker in coupling chemistries.
-
The Primary Hydroxymethyl Group (-CH₂OH): This primary alcohol function can be readily oxidized or converted into a wide range of other functional groups, such as esters, ethers, and halides, making it a versatile synthetic handle.
The interplay of these groups—the aromatic system, the reactive alkyne, and the versatile alcohol—makes 3-(1-Naphthyl)-2-propyn-1-ol a compound of significant interest for constructing complex molecular architectures.
Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | 3-(Naphthalen-1-yl)prop-2-yn-1-ol | N/A |
| CAS Number | 16176-22-0 | [1][2] |
| Molecular Formula | C₁₃H₁₀O | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| SMILES | OCC#Cc1cccc2ccccc12 | [1] |
| InChI Key | FARRJNMECLDKPD-UHFFFAOYSA-N | [1] |
Synthesis Strategies: A Mechanistic Perspective
The principal challenge in synthesizing 3-(1-Naphthyl)-2-propyn-1-ol is the formation of the C(sp)-C(sp²) bond between the alkyne and the naphthyl ring. The most robust and widely applicable method for this transformation is the Sonogashira cross-coupling reaction.
Primary Synthesis Route: Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] For this target molecule, the most logical disconnection involves coupling propargyl alcohol (2-propyn-1-ol) with a 1-halonaphthalene, typically 1-iodonaphthalene, due to its higher reactivity in the oxidative addition step.
Causality of Component Selection:
-
Catalyst System: A palladium(0) complex (often generated in situ) performs the core catalytic cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the crucial transmetalation step.[3]
-
Ligand: Phosphine ligands (e.g., triphenylphosphine, PPh₃) are essential to stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity.
-
Base: An amine base (e.g., triethylamine, Et₃N, or diisopropylamine, DIPEA) is required to neutralize the hydrogen halide (HX) produced during the reaction and to deprotonate the terminal alkyne, driving the reaction forward.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling).
Protocol 2.1: Synthesis via Sonogashira Coupling
This protocol is a representative methodology based on standard Sonogashira conditions.
-
Inert Atmosphere Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-iodonaphthalene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, deoxygenated THF via syringe, followed by triethylamine (2.5 eq).
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture at room temperature. The causality for adding the alkyne last is to ensure the catalyst is well-dispersed before introducing the second coupling partner.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting 1-iodonaphthalene is consumed.
-
Workup: Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with the aqueous phase.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Physicochemical Properties
The physical state and properties of 3-(1-Naphthyl)-2-propyn-1-ol are dictated by the large, planar naphthyl group, which promotes solid-state packing, and the polar alcohol group, which allows for hydrogen bonding.
| Property | Value | Comments and Rationale |
| Appearance | Solid | The large, flat naphthyl ring system facilitates efficient crystal lattice packing.[1] |
| Melting Point | 45-50 °C | This relatively low melting point is typical for a moderately sized organic molecule with some polarity.[1] |
| Boiling Point | Not available | Expected to be high (>200 °C at atm. pressure) with decomposition. Boiling point would likely be measured under reduced pressure, similar to its analog, 3-phenyl-2-propyn-1-ol (129-130 °C/10 mmHg).[5] |
| Solubility | Not available | Predicted to be soluble in polar organic solvents (e.g., acetone, THF, ethyl acetate, methanol) and chlorinated solvents (e.g., CH₂Cl₂, CHCl₃). Poorly soluble in water and nonpolar aliphatic hydrocarbons. |
| Flash Point | > 110 °C (closed cup) | Indicates it is a combustible solid but not highly flammable under standard conditions.[1] |
Spectroscopic Characterization
No published spectra are available for 3-(1-Naphthyl)-2-propyn-1-ol. The following are expert predictions based on its structure and data from close analogs like 3-phenyl-2-propyn-1-ol.[6][7]
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.9-8.2 (m, ~2-3H): Protons on the naphthyl ring in deshielded positions (e.g., H-8, H-5).
-
δ 7.4-7.6 (m, ~4-5H): Remaining aromatic protons of the naphthyl ring.
-
δ 4.55 (s, 2H): Methylene protons (-CH ₂-OH). The singlet multiplicity indicates no adjacent protons. The chemical shift is downfield due to the adjacent alkyne and oxygen atom.
-
δ 2.0-2.5 (br s, 1H): Hydroxyl proton (-OH ). The shift and appearance are variable and depend on concentration and sample purity; may exchange with D₂O.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ 133-134: Quaternary carbons of the naphthyl ring (e.g., C-4a, C-8a).
-
δ 125-131: Aromatic CH carbons of the naphthyl ring.
-
δ ~122: Quaternary carbon of the naphthyl ring attached to the alkyne (C-1).
-
δ ~92 (C): Alkynyl carbon attached to the naphthyl ring (C ≡C-CH₂OH).
-
δ ~84 (C): Alkynyl carbon attached to the methylene group (C≡C -CH₂OH).
-
δ ~52 (CH₂): Methylene carbon (-C H₂OH).
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3350 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol group.
-
~3050 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2930 cm⁻¹ (weak): Aliphatic C-H stretching of the methylene group.
-
~2230 cm⁻¹ (weak): C≡C stretching of the internal alkyne. This peak is often weak for symmetrically substituted or internal alkynes.
-
~1590, 1510 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.
-
~1030 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
-
Mass Spectrometry (EI-MS):
-
m/z 182 [M]⁺: Molecular ion peak.
-
m/z 153 [M-CHO]⁺ or [M-H₂-OH]⁺: Common fragmentation pathways.
-
m/z 151 [M-CH₂OH]⁺: Loss of the hydroxymethyl radical.
-
m/z 126: Naphthyl fragment.
-
Chemical Reactivity and Potential Applications
The reactivity of 3-(1-Naphthyl)-2-propyn-1-ol is a composite of its constituent functional groups.
-
Reactions at the Alcohol Center:
-
Oxidation: Can be selectively oxidized to 3-(1-naphthyl)prop-2-ynal using mild reagents like MnO₂ or to 3-(1-naphthyl)prop-2-ynoic acid with stronger oxidants (e.g., Jones reagent).
-
Esterification/Etherification: The hydroxyl group readily undergoes standard esterification (with acyl chlorides or carboxylic acids) and etherification (e.g., Williamson ether synthesis) to introduce new functionalities.
-
-
Reactions at the Alkyne Center:
-
Hydrogenation: The triple bond can be selectively reduced to a (Z)-alkene using Lindlar's catalyst or fully saturated to an alkane with H₂ over Pd/C.
-
Hydration: Acid-catalyzed hydration would likely lead to the corresponding enol, which would tautomerize to a ketone. This can also proceed via a Meyer-Schuster rearrangement to form an α,β-unsaturated carbonyl compound.[8]
-
Coupling and Cycloaddition: The alkyne is a prime substrate for further metal-catalyzed coupling reactions and is a key partner in thermal or metal-catalyzed cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
-
-
Potential Applications:
-
Synthetic Intermediate: Its primary role is as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional dyes.
-
Materials Science: The rigid naphthyl-alkyne structure can be incorporated into polymers and conjugated materials for applications in organic electronics.
-
Drug Discovery: The propargyl alcohol moiety is a known pharmacophore, and the naphthyl group is present in many bioactive molecules. The compound itself could be screened for biological activity or used as a scaffold in medicinal chemistry programs.
-
Safety and Handling
While specific toxicity data for 3-(1-Naphthyl)-2-propyn-1-ol is limited, a safety assessment can be made based on its chemical class and available data for analogs.
-
Physical Hazards: The compound is classified as a combustible solid (Storage Class 11).[1]
-
Health Hazards (Inferred):
-
The parent compound, propargyl alcohol, is toxic by inhalation, ingestion, and skin absorption.[8]
-
The close analog, 3-phenyl-2-propyn-1-ol, is known to cause skin and serious eye irritation and may cause respiratory irritation.[6]
-
It is prudent to assume that 3-(1-Naphthyl)-2-propyn-1-ol possesses similar irritant and potentially toxic properties.
-
-
Recommended Handling Procedures:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
-
Avoid generating dust.
-
Keep away from strong oxidizing agents and sources of ignition.
-
Conclusion
3-(1-Naphthyl)-2-propyn-1-ol is a synthetically valuable building block whose chemical personality is defined by the unique combination of a naphthyl ring, an internal alkyne, and a primary alcohol. While its physical properties are documented, its full spectroscopic and reactive profile relies on expert interpretation of analogous structures. The Sonogashira coupling provides a reliable and efficient synthetic route to this compound. Its trifunctional nature offers chemists a powerful tool for creating molecular complexity, with potential applications spanning from medicinal chemistry to materials science. Proper safety precautions, inferred from related compounds, are essential for its handling.
References
-
Wikipedia. Propargyl alcohol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123115, 3-Phenyl-2-propyn-1-ol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78930, 2-Propyn-1-ol, 3-(trimethylsilyl)-. [Link]
-
Chemistry Steps. Alkynes to Alcohols. [Link]
-
Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. [Link]
-
NIST. WebBook for 2-Propen-1-ol, 3-phenyl-. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
NIST. WebBook for 2-Propen-1-ol. [Link]
-
Sciencemadness Discussion Board. Preparation of propargyl alcohol (2-propyn-1-ol). [Link]
-
ACS Publications. Catalytic Enantioselective Synthesis of Secondary Allylic Alcohols from Terminal Alkynes and Aldehydes via 1-Alkenylboron Reagents. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
YouTube. Preparation of Alkynes, Part 4: By Vinylation and Alkynylation of Terminal Alkynes. [Link]
- Google Patents.
-
ResearchGate. Optimisation of the Sonogashira coupling between phenylacetylene and 1 b in the solid state. [Link]
-
Ataman Kimya. PROP-2-YN-1-OL. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
RSC Publishing. Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. [Link]
-
NIST. WebBook for 2-Propen-1-ol, 3-phenyl-. [Link]
-
PubMed. Sonogashira cross-couplings of ynamides. Syntheses of urethane- and sulfonamide-terminated conjugated phenylacetylenic systems. [Link]
-
Cheméo. Chemical Properties of Propargyl alcohol (CAS 107-19-7). [Link]
-
ChemBK. prop-2-yn-1-ol. [Link]
-
Ataman Kimya. PROPYNOL. [Link]
Sources
- 1. 3-(1-萘基)-2-丙炔-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(1-萘基)-2-丙炔-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. 3-Phenyl-2-propyn-1-ol 96 1504-58-1 [sigmaaldrich.com]
- 6. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR [m.chemicalbook.com]
- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]
